molecular formula C20H18FN5O3 B15316795 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B15316795
M. Wt: 395.4 g/mol
InChI Key: NDRFMKMMSQXHML-UHFFFAOYSA-N
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Description

4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a fluorinated phenyl group, and a nitrosopiperazine moiety. It is primarily used as an intermediate in the synthesis of other complex molecules and has applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like PARP-1 and PARP-2, which are involved in DNA repair processes. By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrosopiperazine moiety, in particular, may enhance its ability to interact with biological targets and improve its efficacy as a therapeutic agent .

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C20H18FN5O3/c21-17-6-5-13(11-16(17)20(28)25-7-9-26(24-29)10-8-25)12-18-14-3-1-2-4-15(14)19(27)23-22-18/h1-6,11H,7-10,12H2,(H,23,27)

InChI Key

NDRFMKMMSQXHML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)N=O

Origin of Product

United States

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